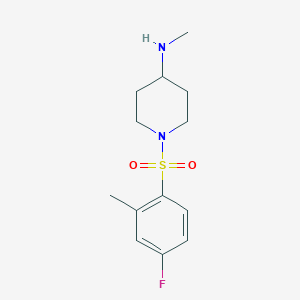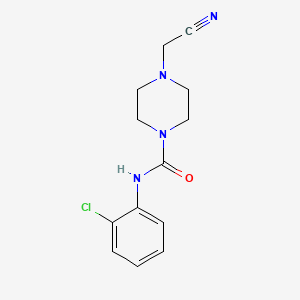![molecular formula C10H11Cl2NO4S B7560096 3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug that is widely used for pain relief and reducing inflammation. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed drugs worldwide. The chemical structure of Diclofenac is C14H11Cl2NO2S, and it belongs to the class of arylacetic acid derivatives.
作用機序
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By reducing the production of prostaglandins, this compound helps to relieve pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. This compound can also inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair.
実験室実験の利点と制限
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it is important to note that this compound can have off-target effects, and its use may need to be carefully controlled to ensure accurate experimental results.
将来の方向性
There are several potential future directions for research on 3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the investigation of this compound's potential as an anticancer drug, particularly in combination with other chemotherapeutic agents. Additionally, research is needed to further understand the mechanisms of action of this compound and its effects on various cellular pathways.
合成法
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid can be synthesized by several methods, including the Grignard reaction, the Ullmann reaction, and the Friedel-Crafts reaction. The most commonly used method is the Grignard reaction, which involves the reaction between 2,5-dichlorobenzene and magnesium in the presence of anhydrous ether, followed by the reaction with N-sulfonyl-2-aminoacetophenone.
科学的研究の応用
3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Research has also shown that this compound can inhibit the growth of cancer cells and has potential as an anticancer drug.
特性
IUPAC Name |
3-[(2,5-dichlorophenyl)sulfonylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-6(10(14)15)5-13-18(16,17)9-4-7(11)2-3-8(9)12/h2-4,6,13H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUNIKABARFONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
